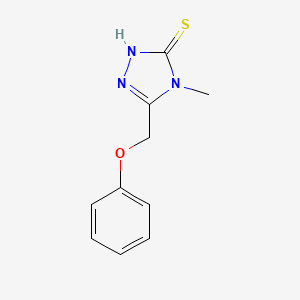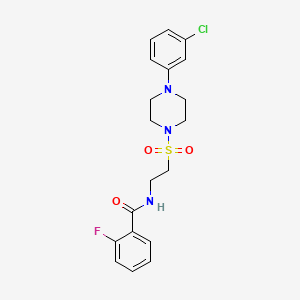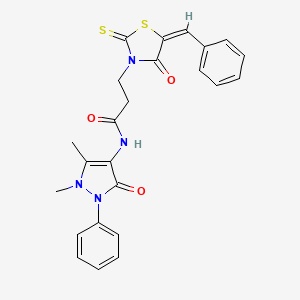![molecular formula C25H27ClN2OS B2712880 4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether CAS No. 339019-37-3](/img/structure/B2712880.png)
4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether is a useful research compound. Its molecular formula is C25H27ClN2OS and its molecular weight is 439.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-Ray Crystallography of Dihydrofolate Reductase Inhibitors
X-ray crystallographic analysis has been used to study the binding modes of quinazoline inhibitors, including those with tert-butyl substituents, with Candida albicans dihydrofolate reductase (DHFR). These studies reveal unique binding orientations that contribute to the high selectivity of these compounds for DHFR, providing insights for future inhibitor design (Whitlow et al., 2001).
Synthetic Approaches to Quinazolines
Synthetic methodologies have been developed for the efficient synthesis of quinazolin-4(3H)-ones and tryptanthrin derivatives, highlighting the utility of tert-butyl hydroperoxide in promoting oxidative cyclization reactions. This demonstrates the versatility of quinazoline derivatives in organic synthesis (Jia et al., 2016).
Antimicrobial and Larvicidal Activities
Research on novel triazinone derivatives, synthesized from compounds related to quinazolines, has shown significant antimicrobial and mosquito larvicidal activities. These findings indicate the potential for developing new chemical agents for controlling microbial infections and mosquito populations (Kumara et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
Quinazoline derivatives have been utilized in the synthesis of red iridium(III) complexes with potential applications in OLED technology. The introduction of tert-butyl groups has been shown to improve the device properties, suggesting the significance of such structural modifications in the development of high-performance OLEDs (Su & Zheng, 2019).
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2OS/c1-25(2,3)18-12-14-19(15-13-18)29-23-20-9-5-7-11-22(20)27-24(28-23)30-16-17-8-4-6-10-21(17)26/h4,6,8,10,12-15H,5,7,9,11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALFYGCZKGHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)
![methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2712809.png)

![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)
![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)
![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)
![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)
